molecular formula C16H23NO2 B1379034 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide CAS No. 1243379-95-4

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B1379034
CAS No.: 1243379-95-4
M. Wt: 261.36 g/mol
InChI Key: ZXPYNYNABWKEIA-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide is an organic compound of significant interest in the field of research. It is known for its unique chemical structure and properties, which make it a valuable subject for various scientific studies .

Preparation Methods

The synthesis of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of tert-butylbenzene with cyclopropyl bromide in the presence of a base to form the cyclopropoxy group. This intermediate is then reacted with N,N-dimethylformamide and a suitable catalyst to form the final benzamide compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:

  • 4-Tert-butyl-3-methoxy-N,N-dimethylbenzamide
  • 4-Tert-butyl-3-ethoxy-N,N-dimethylbenzamide
  • 4-Tert-butyl-3-propoxy-N,N-dimethylbenzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity.

Properties

IUPAC Name

4-tert-butyl-3-cyclopropyloxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-9-6-11(15(18)17(4)5)10-14(13)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPYNYNABWKEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N(C)C)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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